![molecular formula C24H18O B14531727 Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- CAS No. 62225-34-7](/img/structure/B14531727.png)
Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- is a heterocyclic compound that features a fused ring system combining indene and pyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- typically involves multi-component reactions. One common method includes the reaction of diketene with ninhydrin and primary amines, which can be conducted under un-catalyzed conditions . Another approach involves the use of heterocyclic ketene aminals and bindone in the presence of p-TSA as an acid catalyst in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to effects such as enzyme inhibition or receptor modulation. Specific pathways and targets depend on the functional groups present on the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]furan: Similar in structure but contains a furan ring instead of a pyran ring.
Indeno[1,2-b]pyrrole: Contains a pyrrole ring, leading to different electronic properties and reactivity.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: A spiro compound with a rigidified skeleton used in OLEDs.
Uniqueness
Indeno[2,1-b]pyran, 4,9-dihydro-2,4-diphenyl- is unique due to its fused ring system, which imparts distinct electronic properties and reactivity. This makes it valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics, such as in OLED materials.
Properties
CAS No. |
62225-34-7 |
|---|---|
Molecular Formula |
C24H18O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C24H18O/c1-3-9-17(10-4-1)21-16-22(18-11-5-2-6-12-18)25-23-15-19-13-7-8-14-20(19)24(21)23/h1-14,16,21H,15H2 |
InChI Key |
KWWQBEYXHSPPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1OC(=CC3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


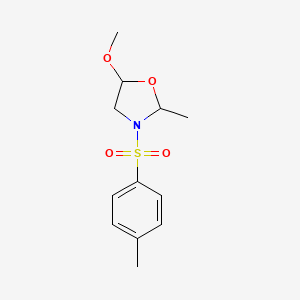
![[3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531659.png)
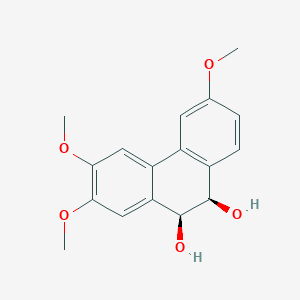

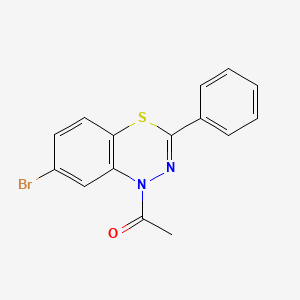
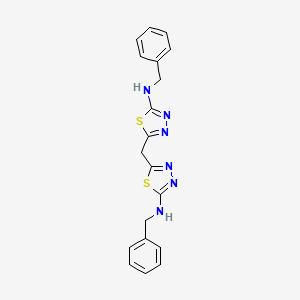

![9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14531700.png)
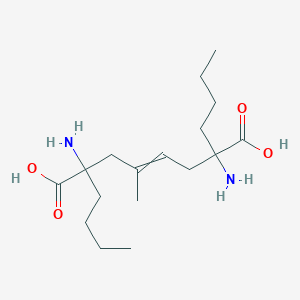
![1-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14531711.png)
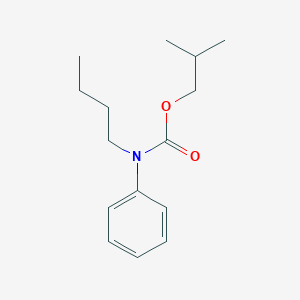
![8-Methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14531722.png)
![3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one](/img/structure/B14531725.png)
![N-[2-(Methoxymethyl)phenyl]formamide](/img/structure/B14531726.png)
